[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid
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Overview
Description
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid, AldrichCPR is a heterocyclic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is primarily used in research applications, particularly in the fields of proteomics and medicinal chemistry . It is known for its solid physical state, with a predicted melting point of 170.77°C and a boiling point of 426.12°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly synthetic route .
Industrial Production Methods
These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable processes that minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid can be compared with other similar compounds, such as:
(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic framework but differ in their nitrogen atom positions, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)7-15-6-8-5-12-4-2-1-3-9(12)11-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
ZMUBWOVMXFJDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCC(=O)O |
Origin of Product |
United States |
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